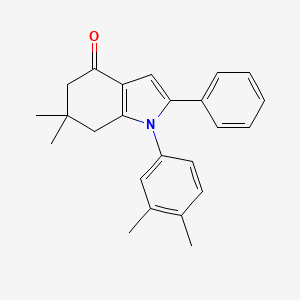![molecular formula C21H35N3O4 B6132859 1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B6132859.png)
1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring, a diethylamino group, and a methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a phenol derivative to form the desired product . The reaction conditions often require a controlled temperature and pH to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Applications De Recherche Scientifique
1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action for 1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and thereby influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-{[3-(Diethylamino)propyl]amino}piperidin-1-yl)ethanone: Shares a similar piperazine structure but differs in the substituents attached to the ring.
(E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone: Contains a diethylamino group and a benzylidene moiety, offering different chemical properties.
Uniqueness
1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[4-[[3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4/c1-5-22(6-2)15-19(26)16-28-21-13-18(7-8-20(21)27-4)14-23-9-11-24(12-10-23)17(3)25/h7-8,13,19,26H,5-6,9-12,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZBMRZMEVPYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-N'-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6132795.png)
![2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)
![N-{imino[(4-methoxyphenyl)amino]methyl}urea](/img/structure/B6132816.png)

![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6132826.png)


![N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B6132860.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B6132866.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6132877.png)
![2-{[(3-chloro-4-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6132882.png)
